

Application Notes and Protocols for the Polymerization of Thiophene-Bearing Monomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Acetamido)thiophene

Cat. No.: B081436

[Get Quote](#)

Introduction: The Enduring Significance of Polythiophenes

Polythiophenes represent a cornerstone class of conducting polymers, underpinning significant advancements in organic electronics, including organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors.^{[1][2]} Their utility stems from a unique combination of electronic conductivity, environmental stability, and the remarkable tunability of their properties through synthetic modification of the thiophene monomer.^{[3][4]} The electronic and optical characteristics of polythiophenes are intrinsically linked to their molecular structure, particularly the regioregularity of the polymer chain and its molecular weight. Consequently, the choice of polymerization methodology is a critical determinant of the final material's performance.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes to polythiophenes. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights into experimental design and providing robust, step-by-step protocols for the synthesis of these versatile materials.

I. Oxidative Polymerization: A Direct and Scalable Approach

Oxidative polymerization is a widely employed method for synthesizing polythiophenes due to its operational simplicity and scalability.^[5] The fundamental principle involves the oxidation of

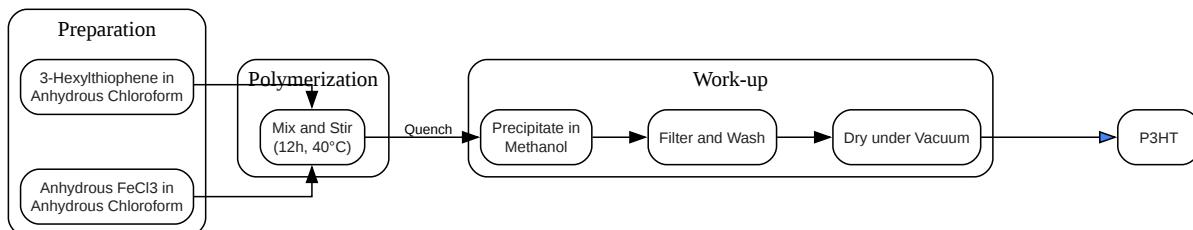
the thiophene monomer to form a radical cation, which then propagates to form the polymer chain.[6] This can be achieved through either chemical or electrochemical means.

Chemical Oxidative Polymerization

In this method, a chemical oxidant, most commonly iron(III) chloride (FeCl_3), is used to initiate polymerization.[6][7] The reaction is typically carried out in a chlorinated solvent like chloroform. [5]

Mechanism and Causality: The polymerization is believed to proceed via a radical mechanism. [7][8] The solid-state surface of FeCl_3 acts as the active site, where the thiophene monomer coordinates to the iron(III) centers and is oxidized to a radical cation.[7][8] These radical cations then couple to form dimers and subsequently longer polymer chains. The choice of oxidant and solvent significantly impacts the molecular weight and regioregularity of the resulting polymer. For instance, the use of chloroform as a solvent can lead to polymers with a regioregularity of around 70-80%. [5]

Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT) via Chemical Oxidative Polymerization[9]


- **Monomer Solution Preparation:** In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-hexylthiophene (1.0 g, 5.94 mmol) in 50 mL of anhydrous chloroform.
- **Oxidant Suspension Preparation:** In a separate flask, suspend anhydrous ferric chloride (FeCl_3) (2.41 g, 14.85 mmol) in 100 mL of anhydrous chloroform. It is crucial that the FeCl_3 is anhydrous as water can interfere with the reaction.
- **Polymerization:** Slowly add the FeCl_3 suspension to the vigorously stirred monomer solution at room temperature. The reaction mixture will gradually turn dark and become more viscous, indicating polymer formation. Continue stirring for 12 hours at 40°C.[9]
- **Quenching and Precipitation:** Pour the reaction mixture into 500 mL of methanol to quench the reaction and precipitate the polymer.
- **Purification:** Filter the dark solid precipitate and wash it extensively with methanol until the filtrate runs clear. This removes any remaining oxidant and low molecular weight oligomers. Dry the polymer under vacuum.

Data Presentation: Influence of Reaction Parameters on P3HT Synthesis[[10](#)]

Parameter	Variation	Effect on Molecular Weight (Mw)	Effect on Yield	Rationale
Order of Addition	Standard (Oxidant to Monomer)	Generally Lower	Higher	Favors initiation over propagation, potentially leading to more chains of shorter length.
Order of Addition	Reverse (Monomer to Oxidant)	Generally Higher	Lower	Maintains a high oxidant concentration, favoring chain propagation and leading to higher molecular weight polymers. [10]
Solvent	Chloroform	High	Good	Good solvent for both monomer and growing polymer chains. [5]
Solvent	Acetonitrile/Chlorobenzene	Can be higher for ether-substituted thiophenes	Variable	The solvent system can influence the solubility of the oxidant and the growing polymer, affecting the polymerization kinetics. [10]
Monomer:Oxidant Ratio	Sub-stoichiometric	Sharply Decreases	Severely Decreased	Insufficient oxidant to effectively initiate

and propagate polymerization.
[\[10\]](#)

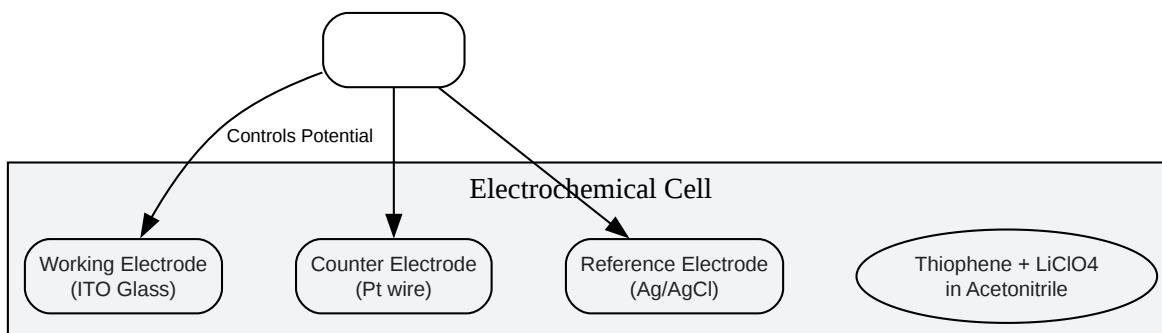
Visualization: Chemical Oxidative Polymerization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for P3HT synthesis via chemical oxidative polymerization.

Electrochemical Polymerization

Electrochemical polymerization offers a high degree of control over the polymerization process, allowing for the direct deposition of a conductive polymer film onto an electrode surface.[\[11\]](#)[\[12\]](#)


Mechanism and Causality: The process involves the application of an anodic potential to a solution containing the thiophene monomer and a supporting electrolyte.[\[13\]](#) The monomer is oxidized at the electrode surface to form radical cations, which then couple and grow into a polymer film.[\[14\]](#) The properties of the resulting film, such as thickness and morphology, can be precisely controlled by modulating the electrochemical parameters like potential, current density, and deposition time.[\[11\]](#)

Experimental Protocol: Electrochemical Deposition of a Polythiophene Film[\[11\]](#)

- **Electrolyte Solution Preparation:** Prepare a solution of 0.2 M thiophene and 0.1 M lithium perchlorate (LiClO_4) as the supporting electrolyte in anhydrous acetonitrile.

- **Electrochemical Cell Setup:** Use a three-electrode cell configuration consisting of an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
- **Polymerization:** Immerse the electrodes in the electrolyte solution. Apply a potential scan using cyclic voltammetry, typically from -0.2 V to 2.0 V vs. Ag/AgCl at a scan rate of 100 mV/s.[11] A colored film of polythiophene will deposit on the working electrode. The polymerization potential for thiophene is around 1.6 V.[11]
- **Film Characterization:** After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically and spectroscopically.

Visualization: Electrochemical Polymerization Setup

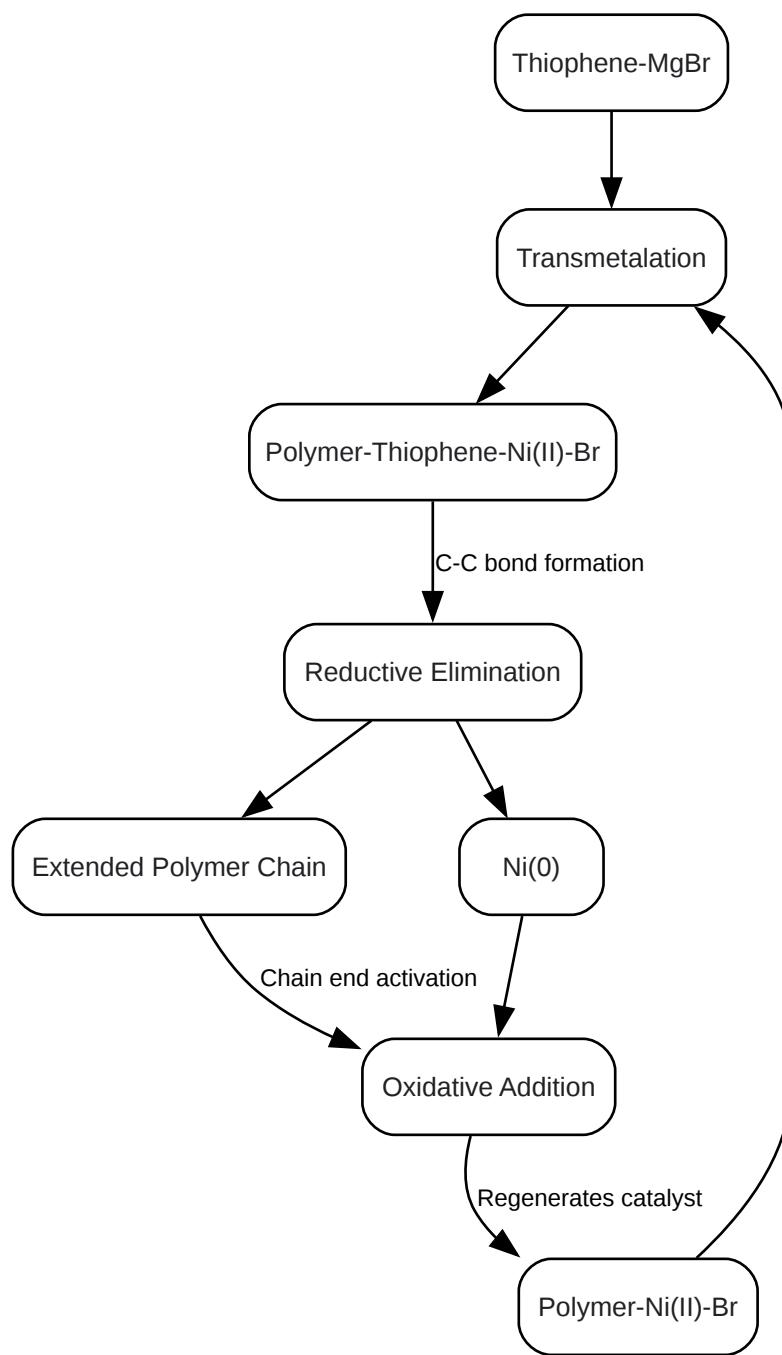
[Click to download full resolution via product page](#)

Caption: Schematic of a three-electrode cell for electropolymerization.

II. Cross-Coupling Polymerizations: Precision and Control

For applications demanding highly defined polymer architectures, cross-coupling reactions offer unparalleled control over molecular weight, regioregularity, and end-group functionality. These methods typically involve the use of transition metal catalysts, most commonly nickel or palladium complexes.[15]

Grignard Metathesis (GRIM) Polymerization


GRIM polymerization is a powerful technique for the synthesis of highly regioregular poly(3-alkylthiophene)s (PATs).^[16] It proceeds through a quasi-“living” chain growth mechanism, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDIs).^[17]

Mechanism and Causality: The reaction begins with the formation of a thiophene Grignard reagent from a 2,5-dihalogenated-3-alkylthiophene monomer.^[16] A nickel(II) catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), then initiates a catalytic cycle involving transmetalation, reductive elimination, and oxidative addition, leading to chain growth.^{[18][19]} The high regioregularity arises from the selective reaction at the 5-position of the thiophene ring, driven by steric and electronic factors.^[16]

Experimental Protocol: Synthesis of Regioregular P3HT via GRIM Polymerization^[16]

- **Monomer Preparation:** Prepare 2,5-dibromo-3-hexylthiophene.
- **Grignard Reagent Formation:** In a flame-dried flask under argon, add 2,5-dibromo-3-hexylthiophene (1.0 g, 3.07 mmol) and anhydrous tetrahydrofuran (THF, 20 mL). Cool the solution to 0°C and slowly add a solution of an alkyl or vinyl Grignard reagent, such as tert-butylmagnesium chloride (1.0 M in THF, 3.1 mL, 3.1 mmol). Stir for 1 hour at room temperature.
- **Polymerization:** Add a catalytic amount of Ni(dppp)Cl₂ (e.g., 0.5 mol%) to the Grignard reagent solution. The reaction mixture will typically warm and darken. Stir at room temperature for 2 hours.
- **Quenching and Precipitation:** Quench the reaction by adding a few milliliters of 5 M HCl. Precipitate the polymer by pouring the mixture into methanol.
- **Purification:** Collect the polymer by filtration, wash with methanol, and dry under vacuum. Further purification can be achieved by Soxhlet extraction with methanol, hexanes, and chloroform to fractionate the polymer by molecular weight.

Visualization: GRIM Polymerization Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for GRIM polymerization.

Stille and Suzuki Cross-Coupling Polymerizations

Stille and Suzuki polymerizations are versatile methods that allow for the synthesis of a wide variety of polythiophene derivatives, including copolymers.[15][20]

- Stille Coupling: Involves the reaction of an organotin compound (e.g., a distannylated thiophene) with a dihalogenated thiophene in the presence of a palladium catalyst.[21][22] A significant drawback is the toxicity of the organotin reagents.[20]
- Suzuki Coupling: Employs a boronic acid or ester derivative of thiophene reacting with a dihalogenated thiophene, also catalyzed by a palladium complex.[23][24] This method is generally considered more environmentally benign than Stille coupling.

Mechanism and Causality: Both reactions proceed through a similar catalytic cycle involving oxidative addition of the palladium(0) catalyst to the dihalogenated monomer, transmetalation with the organotin or organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[24] The choice of catalyst, ligands, base (for Suzuki), and solvent are critical for achieving high molecular weight and well-defined polymers.

Experimental Protocol: General Procedure for Suzuki Polycondensation[24]

- **Reaction Setup:** In a flask under an inert atmosphere, combine the dihalogenated thiophene monomer (1.0 equiv), the thiophene diboronic acid or ester (1.0 equiv), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 2-4 equiv).
- **Solvent Addition:** Add a degassed solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water.
- **Polymerization:** Heat the reaction mixture, typically to reflux ($80\text{-}110^\circ\text{C}$), and stir for 24-48 hours.
- **Work-up:** After cooling, pour the reaction mixture into a precipitating solvent like methanol.
- **Purification:** Collect the polymer by filtration and purify by washing and/or Soxhlet extraction.

Data Presentation: Comparison of Cross-Coupling Methods

Method	Monomer 1	Monomer 2	Catalyst	Advantages	Disadvantages
GRIM	2,5-Dihalo-3-alkylthiophene	Grignard Reagent	Ni(II) complexes	High regioregularity, "living" character, high Mw. [16] [17]	Sensitive to functional groups.
Stille	Dihalothiophene	Distannylthiophene	Pd(0) complexes	Tolerant to various functional groups.	Toxicity of tin reagents. [20]
Suzuki	Dihalothiophene	Thiophene diboronic acid/ester	Pd(0) complexes	More environmentally benign, commercially available monomers.	Can sometimes result in lower molecular weights. [20]

III. Characterization of Polythiophenes

A thorough characterization of the synthesized polythiophenes is essential to correlate their structure with their properties. Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the chemical structure and, crucially, the regioregularity of the polymer.[\[25\]](#)
- Gel Permeation Chromatography (GPC): Provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
- UV-Vis Spectroscopy: Used to determine the optical bandgap of the polymer, which is related to its conjugation length.

- Cyclic Voltammetry (CV): An electrochemical technique used to determine the oxidation and reduction potentials, and thus the HOMO and LUMO energy levels of the polymer.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of the polymer and can be used to identify characteristic vibrational modes.[\[26\]](#)

IV. Conclusion and Future Outlook

The polymerization of thiophene-bearing monomers is a mature yet continually evolving field. While oxidative methods offer simplicity and scalability, cross-coupling techniques like GRIM, Stille, and Suzuki polymerizations provide unparalleled precision for creating well-defined polymer architectures. The choice of synthetic route is ultimately dictated by the desired properties of the final material and the specific application in mind. Future research will likely focus on the development of more sustainable and efficient catalytic systems, as well as "living" polymerization techniques that allow for the synthesis of complex block copolymers with novel functionalities.[\[27\]](#)[\[28\]](#)[\[29\]](#) The continued innovation in the synthesis of polythiophenes will undoubtedly fuel further advancements in the exciting field of organic electronics.

V. References

- Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl₃. *Polymer*, 33(7), 1559-1562.
- ResearchGate. (n.d.). Proposed mechanism of thiophene oxidative polymerization with FeCl₃ in CHCl₃. Retrieved from ResearchGate.
- Iovu, M. C., et al. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). *Macromolecules*, 38(22), 8649–8656.
- Hirao, A., et al. (2021). Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives. *Macromolecules*, 54(9), 4184–4193.
- Hirao, A., et al. (2019). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. *Macromolecules*, 52(15), 5556–5565.

- Sheina, E. E., et al. (2004). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). *Macromolecules*, 37(10), 3526-3528.
- McCullough, R. D., et al. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. *Journal of the American Chemical Society*, 121(49), 11373-11383.
- Loch, A. J., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. *Polymers*, 13(20), 3574.
- Jeffries-EL, M., et al. (2013). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. *Polymer Chemistry*, 4(21), 5434-5441.
- Bahri-Laleh, N., et al. (2016). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. *Dalton Transactions*, 45(3), 1133-1144.
- Bielawski, C. W., et al. (2019). Toward one-pot olefin/thiophene block copolymers using an in situ ligand exchange. *Journal of Polymer Science Part A: Polymer Chemistry*, 57(15), 1601-1605.
- OpenRiver @ Winona State University. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Retrieved from --INVALID-LINK--
- Massey University. (n.d.). Functionalised polythiophenes : synthesis, characterisation and applications. Retrieved from --INVALID-LINK--
- National Institutes of Health. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Retrieved from --INVALID-LINK--
- International Journal of ChemTech Research. (2015). SYNTHESIS AND CHARACTERIZATION OF POLYTHIOPHENE NANOFIBERS. Retrieved from --INVALID-LINK--

- SciELO. (2012). Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Synthesis and characterization of polythiophenes prepared in the presence of surfactants. Retrieved from ResearchGate.
- CORE. (n.d.). Synthesis and Characterization of Chiral Polythiophenes. Retrieved from --INVALID-LINK--
- ACS Publications. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Retrieved from --INVALID-LINK--
- National Institutes of Health. (2019). Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Chain-growth polycondensation: The living polymerization process in polycondensation. Retrieved from ResearchGate.
- Google Patents. (n.d.). Process for the polymerisation of thiophene or selenophene derivatives. Retrieved from --INVALID-LINK--
- ACS Publications. (2017). Polythiophene: From Fundamental Perspectives to Applications. Retrieved from --INVALID-LINK--
- The McCullough Group - Research. (n.d.). Side Chain Functionalization. Retrieved from --INVALID-LINK--
- Journal for Electrochemistry and Plating Technology. (2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Retrieved from --INVALID-LINK--
- ACS Publications. (1998). Regioselective Oligomerization of 3-(Alkylsulfanyl)thiophenes with Ferric Chloride. Retrieved from --INVALID-LINK--
- Wiley Online Library. (1996). The Chemistry of Conducting Polythiophenes. Retrieved from --INVALID-LINK--

- ResearchGate. (n.d.). Mechanism of electrochemical polymerization for thiophene-pyrrole hybrid structures. Retrieved from ResearchGate.
- ResearchGate. (n.d.). General mechanism for the electropolymerization of thiophene derivatives. Retrieved from ResearchGate.
- IRIS. (n.d.). BIOMOLECULAR FUNCTIONALIZED POLYTHIOPHENES : SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. Retrieved from --INVALID-LINK--
- Defense Technical Information Center. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Retrieved from --INVALID-LINK--
- Kuwait Journal of Science. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from --INVALID-LINK--
- ACS Publications. (2013). Catalyst-Transfer Suzuki-Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). Retrieved from --INVALID-LINK--
- ResearchGate. (2018). Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. Retrieved from ResearchGate.
- ResearchGate. (n.d.). Basic oxidative polymerization mechanism for thiophene and pyrrole. Retrieved from ResearchGate.
- ACS Publications. (2018). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Retrieved from --INVALID-LINK--
- ACS Publications. (2014). Evidence for Catalyst Association in the Catalyst Transfer Polymerization of Thieno[3,2-b]thiophene. Retrieved from --INVALID-LINK--
- BenchChem. (n.d.). Synthesis of Thiophene-Based Polymers for Organic Electronics: Application Notes and Protocols. Retrieved from --INVALID-LINK--
- RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and

palladium-based catalytic systems. Retrieved from --INVALID-LINK--

- Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from --INVALID-LINK--
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--
- The Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Retrieved from --INVALID-LINK--
- PubMed. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. Retrieved from --INVALID-LINK--
- Google Patents. (n.d.). Polymerization of thiophene and its derivatives. Retrieved from --INVALID-LINK--
- Wikipedia. (n.d.). Living polymerization. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. Retrieved from ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalised polythiophenes : synthesis, characterisation and applications : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Chemistry at Massey University, Palmerston North, New Zealand [mro.massey.ac.nz]
- 4. The McCullough Group - Research [chem.cmu.edu]
- 5. [scielo.br](https://www.scielo.br) [scielo.br]

- 6. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openriver.winona.edu [openriver.winona.edu]
- 12. iris.unimo.it [iris.unimo.it]
- 13. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 16. chem.cmu.edu [chem.cmu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 19. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. EP1754736A1 - Process for the polymerisation of thiophene or selenophene derivatives - Google Patents [patents.google.com]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 25. chem.cmu.edu [chem.cmu.edu]
- 26. hakon-art.com [hakon-art.com]

- 27. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.jpcsa.5b00012)
- 28. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.jpcsa.5b00013)
- 29. Minsky DTIC [\[dtic.minsky.ai\]](https://dtic.minsky.ai/)
- To cite this document: BenchChem. [Application Notes and Protocols for the Polymerization of Thiophene-Bearing Monomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081436#polymerization-of-thiophene-bearing-monomers\]](https://www.benchchem.com/product/b081436#polymerization-of-thiophene-bearing-monomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com